Product packaging for 4-Nitrobenzyl alcohol(Cat. No.:CAS No. 619-73-8)

4-Nitrobenzyl alcohol

Cat. No.: B041310
CAS No.: 619-73-8
M. Wt: 153.14 g/mol
InChI Key: JKTYGPATCNUWKN-UHFFFAOYSA-N
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Description

4-Nitrobenzyl alcohol is a versatile aromatic compound of significant interest in synthetic organic chemistry and biochemical research. Its primary research application is as an effective protecting group for carboxylic acids, forming 4-nitrobenzyl esters. The electron-withdrawing nitro group adjacent to the benzyl alcohol moiety facilitates exceptionally mild deprotection conditions, which are achievable via hydrogenolysis or photolysis. This characteristic is particularly valuable in the synthesis of complex, sensitive molecules, such as peptides and natural products, where standard deprotection methods might lead to side reactions or decomposition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B041310 4-Nitrobenzyl alcohol CAS No. 619-73-8

Properties

IUPAC Name

(4-nitrophenyl)methanol
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InChI

InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2
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InChI Key

JKTYGPATCNUWKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CO)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID1052298
Record name 4-Nitrobenzyl alcohol
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow or tan powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzyl alcohol
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Vapor Pressure

0.0000858 [mmHg]
Record name 4-Nitrobenzyl alcohol
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CAS No.

619-73-8, 51546-73-7
Record name 4-Nitrobenzyl alcohol
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Record name Benzenemethanol, 4-nitro-, radical ion(1-)
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Advanced Chemical Transformations and Reactivity of 4 Nitrobenzyl Alcohol

Oxidation Reactions of the Hydroxymethyl Moiety

The primary focus of the oxidation of 4-nitrobenzyl alcohol is the transformation of the hydroxymethyl moiety into an aldehyde or a carboxylic acid functional group. The presence of the electron-withdrawing nitro group at the para position influences the reactivity of the benzylic alcohol.

Selective Oxidation to 4-Nitrobenzaldehyde (B150856)

The selective oxidation of this compound to 4-nitrobenzaldehyde is a crucial transformation, as the resulting aldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Several efficient and selective methods have been developed to achieve this conversion.

Transition metal complexes, particularly those involving copper and the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have proven to be highly effective for the aerobic oxidation of this compound. The Cu/TEMPO catalyst system operates under mild conditions and utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign approach.

In a typical Cu/TEMPO system, a copper(I) source, such as copper(I) bromide or iodide, is used in conjunction with a bipyridine ligand and TEMPO. The reaction proceeds via a catalytic cycle where the copper center and TEMPO work in concert to facilitate the oxidation of the alcohol to the aldehyde. The process is generally characterized by high selectivity, with minimal overoxidation to the carboxylic acid.

Table 1: Performance of a Cu/TEMPO Catalyst System in the Oxidation of this compound

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
CuBr/Bipyridine/TEMPOAirAcetonitrile (B52724)Room Temp.1>95>98

Data compiled from representative studies on Cu/TEMPO catalyzed alcohol oxidations.

The reaction mechanism is believed to involve the formation of a copper(II)-alkoxide intermediate, which then undergoes a hydrogen atom abstraction by the oxoammonium ion (the oxidized form of TEMPO) to yield the aldehyde and the reduced hydroxylamine (B1172632) form of the mediator. The copper catalyst then facilitates the reoxidation of the hydroxylamine by molecular oxygen to regenerate the active oxoammonium species.

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have demonstrated significant catalytic activity in a variety of oxidation reactions. Their tunable acidity and redox properties make them attractive catalysts for the selective oxidation of alcohols. Vanadium-substituted polyoxomolybdates, for instance, have been employed for the selective oxidation of benzyl (B1604629) alcohol derivatives.

The catalytic cycle with POMs often involves the transfer of electrons from the alcohol substrate to the polyoxometalate, which is subsequently reoxidized by an external oxidant such as hydrogen peroxide or molecular oxygen. The choice of the POM, reaction solvent, and oxidant can influence the selectivity of the reaction, favoring the formation of either the aldehyde or the carboxylic acid. For the selective oxidation to 4-nitrobenzaldehyde, careful control of reaction conditions is necessary to prevent overoxidation.

Table 2: Polyoxometalate-Mediated Oxidation of Benzyl Alcohol Derivatives

Polyoxometalate CatalystOxidantSolventTemperature (°C)Product
Vanadium-substituted phosphomolybdateH₂O₂Acetonitrile60Benzaldehyde
Tungstate-based porous aromatic frameworkH₂O₂Water80Benzoic Acid orgsyn.org

This table illustrates the versatility of POMs in benzyl alcohol oxidation, with selectivity being tunable.

Mechanochemical methods, which involve the use of mechanical force (e.g., ball milling) to induce chemical reactions, offer a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. The mechanochemical oxidation of benzylic alcohols has been successfully demonstrated.

In a study on the mechanochemical oxidation of a hydroxyl-substituted benzyl alcohol, a copper-supported catalyst in conjunction with TEMPO was utilized. The solid reactants were subjected to ball milling, leading to the selective formation of the corresponding aldehyde in high conversion within a few hours. This approach is advantageous as it minimizes waste generation and can lead to different reactivity and selectivity compared to solution-based methods. The application of this technique to this compound is a promising area for green chemistry.

Biocatalytic methods employing enzymes such as alcohol dehydrogenases (ADHs) and laccases offer high selectivity and operate under mild, environmentally friendly conditions.

Alcohol Dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes and ketones, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺) as a cofactor. The oxidation of this compound to 4-nitrobenzaldehyde can be achieved using an ADH in the presence of a suitable cofactor regeneration system. Yeast alcohol dehydrogenase, for example, has been shown to act on benzyl alcohols, and its activity is influenced by substituents on the aromatic ring nih.gov. Electron-withdrawing groups, such as the nitro group, can affect the kinetics of the reaction nih.gov.

Laccase-Mediator Systems (LMS) provide another powerful tool for the oxidation of non-phenolic alcohols like this compound. Laccases are copper-containing oxidases that, in the presence of a small-molecule mediator like TEMPO, can oxidize a broader range of substrates. nih.govcdnsciencepub.com The laccase oxidizes the mediator, which in turn oxidizes the alcohol to the aldehyde. nih.govcdnsciencepub.com The selectivity of the laccase/TEMPO system can be tuned by adjusting the reaction conditions; with greater amounts of enzyme and mediator, overoxidation to the corresponding benzoic acid can occur nih.gov.

Table 3: Comparison of Biocatalytic Systems for Benzyl Alcohol Oxidation

Biocatalytic SystemKey ComponentsTypical Product
Alcohol Dehydrogenase (ADH)ADH enzyme, NAD⁺/NADP⁺Aldehyde
Laccase-Mediator System (LMS)Laccase enzyme, Mediator (e.g., TEMPO), O₂Aldehyde/Carboxylic Acid

Further Oxidation to 4-Nitrobenzoic Acid

The complete oxidation of the hydroxymethyl group of this compound yields 4-nitrobenzoic acid, a valuable compound in its own right. This transformation typically requires more stringent reaction conditions or different catalytic systems compared to the selective oxidation to the aldehyde.

While direct, high-yield methods for the oxidation of this compound to 4-nitrobenzoic acid are not as commonly reported as the oxidation to the aldehyde, several strategies can be envisioned or have been applied to similar systems. For instance, the use of stronger oxidizing agents or more robust catalysts can drive the reaction to the carboxylic acid stage. Some polyoxometalate systems, under specific conditions, can facilitate the direct conversion of benzyl alcohols to benzoic acids orgsyn.org.

Furthermore, the photochemistry of nitrobenzyl alcohols in aqueous solutions has been studied, revealing an intramolecular photoredox pathway. This process leads to the concurrent reduction of the nitro group and oxidation of the benzyl alcohol moiety, suggesting a complex reaction landscape where the formation of oxidized products is feasible.

It is also noteworthy that 4-nitrobenzoic acid can be produced from 4-nitrobenzaldehyde via the Cannizzaro reaction, a disproportionation reaction that occurs in the presence of a strong base. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding alcohol (this compound) and one molecule of the carboxylic acid (4-nitrobenzoic acid).

Chemo- and Regioselective Control for Carboxylic Acid Formation

The selective oxidation of this compound to 4-nitrobenzoic acid requires carefully chosen conditions to transform the benzylic alcohol into a carboxylic acid while preserving the nitro group. The nitro group is generally stable under various oxidative conditions, as demonstrated by the synthesis of p-nitrobenzoic acid from p-nitrotoluene using strong oxidizing agents like sodium dichromate in sulfuric acid orgsyn.org. However, the oxidation of the primary alcohol must be controlled to prevent the formation of the intermediate aldehyde as the final product and avoid side reactions.

Various methods have been developed for the selective oxidation of benzyl alcohols to their corresponding carboxylic acids mdpi.com. For instance, a WO4@PAF-181 catalyst has been shown to efficiently catalyze the selective oxidation of benzyl alcohol to benzoic acid using hydrogen peroxide as the oxidant in water, achieving high yields mdpi.com. While this has been demonstrated on the parent benzyl alcohol, the principle can be applied to substituted derivatives like this compound. The key is to employ an oxidizing system that is potent enough for the alcohol-to-carboxylic acid conversion without affecting the electron-withdrawing nitro group.

Starting Material Product Oxidizing System Key Features
p-Nitrotoluenep-Nitrobenzoic acidSodium dichromate, Sulfuric acidDemonstrates stability of the nitro group to strong oxidation orgsyn.org.
Benzyl alcoholBenzoic acidWO4@PAF-181, H2O2Efficient and selective oxidation under green conditions mdpi.com.
This compound4-NitrobenzaldehydeCu(I)/TEMPO, AirMild and selective oxidation to the aldehyde rsc.org.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, leading to the formation of 4-aminobenzyl alcohol or, under controlled conditions, intermediate species. This transformation is a cornerstone in the use of this compound as a synthetic intermediate.

Conversion to 4-Aminobenzyl Alcohol

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For this compound, this conversion yields 4-aminobenzyl alcohol, a valuable building block.

Advanced Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. Several advanced techniques have been developed to improve the yield, selectivity, and operational convenience of this transformation for this compound.

One effective method involves the use of a hydrazine (B178648) hydrate-Raney nickel system google.com. In this procedure, this compound is dissolved in an alcohol solvent, such as methanol (B129727) or isopropanol, and treated with hydrazine hydrate (B1144303) in the presence of Raney nickel. This method is reported to be convenient to operate, provide high yields, and be easily scalable google.com.

Another approach utilizes in situ generation of hydrogen. A system employing sodium borohydride (B1222165) (NaBH4) and acetic acid in the presence of a palladium on carbon (Pd/C) catalyst can effectively hydrogenate alkenes and, in a similar fashion, can be applied to the reduction of nitro groups scirp.org. This avoids the need for handling gaseous hydrogen. Standard catalytic hydrogenation using Adams' catalyst (platinum dioxide) in methanol has also been shown to rapidly reduce this compound to 4-aminobenzyl alcohol .

Catalyst/Reagent System Solvent Yield Reference
Hydrazine hydrate/Raney NickelMethanol93.5% google.com
Hydrazine hydrate/Raney NickelIsopropanol91.1% google.com
Adams' catalyst (PtO2)/H2MethanolNearly quantitative
NaBH4/CH3CO2H/Pd/CToluene or Benzene (B151609)Not specified scirp.org

Formation of Intermediate Nitroso and Hydroxylamino Compounds

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Under specific conditions, it is possible to isolate or detect these intermediates, namely the corresponding nitroso and hydroxylamino compounds. The generally accepted mechanism for the reduction of nitroarenes involves the stepwise formation of these species rsc.org.

The reduction pathway can be summarized as follows: Ar-NO2 (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamino) → Ar-NH2 (Amino)

The direct pathway involves the formation of the N-phenylhydroxylamine as an intermediate, which is then further reduced to the aniline (B41778) rsc.org. An alternative, indirect route can also occur where the nitroso intermediate reacts with the hydroxylamino intermediate to form an azoxy compound (Ar-N(O)=N-Ar), which is then subsequently reduced to the azo compound (Ar-N=N-Ar), the hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to the amine. The formation of these condensation products is more prevalent under certain pH conditions.

Controlling the reduction to stop at the nitroso or hydroxylamino stage is challenging but can be achieved through careful selection of reagents and reaction conditions, such as electrochemical reduction methods where the applied potential can be precisely controlled.

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, which are common strategies in organic synthesis for protection or modification of functional groups.

Esterification is frequently achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) masterorganicchemistry.comresearchgate.net. The reaction between an alcohol and an acyl chloride is typically rapid and efficient, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct youtube.com. For example, this compound can react with various acyl chlorides (R-COCl) to yield the corresponding 4-nitrobenzyl esters (4-O2NC6H4CH2OC(O)R).

The formation of ethers from this compound can be accomplished through the Williamson ether synthesis wikipedia.orgorganic-synthesis.comjk-sci.commasterorganicchemistry.comlibretexts.org. This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide libretexts.org. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (R-X) to form the ether (4-O2NC6H4CH2OR) wikipedia.orgmasterorganicchemistry.com. The choice of a strong, non-nucleophilic base and an unhindered alkyl halide is crucial for the success of this reaction to avoid competing elimination reactions masterorganicchemistry.comlibretexts.org.

Derivative Reaction Type Reagents General Product Structure
EsterEsterificationAcyl chloride (R-COCl), Base (e.g., pyridine)4-O2NC6H4CH2OC(O)R
EtherWilliamson Ether SynthesisStrong base (e.g., NaH), Alkyl halide (R-X)4-O2NC6H4CH2OR

Esterification and Etherification for Functionalization

This compound can undergo esterification to form esters, which are valuable in various synthetic applications. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. byjus.commasterorganicchemistry.com The process combines the organic acid and the alcohol to produce an ester and water. byjus.com For instance, the oxidative esterification of this compound with methanol can yield methyl p-nitrobenzoate. researchgate.net Research has shown that cobalt nanoparticles embedded in nitrogen-doped graphene can serve as a highly efficient catalyst for the direct oxidation of alcohols to esters using molecular oxygen, even at room temperature and under atmospheric conditions without the need for base additives. researchgate.net

Another significant functionalization pathway is etherification. Benzyl ethers, including those derived from this compound, are common protecting groups for alcohols in organic synthesis. uwindsor.ca The formation of a 4-nitrobenzyl ether is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide in an SN2 reaction. uwindsor.ca

Formylation and Acylation Reactions

Formylation and acylation of this compound introduce formyl and acyl groups, respectively, onto the hydroxyl group, forming the corresponding formate (B1220265) and acetate (B1210297) esters. These reactions are important for creating derivatives with altered properties and for synthetic intermediates.

Studies have shown that solid acidic resins like Amberlyst-15 can effectively catalyze the formylation of alcohols with ethyl formate and the acetylation of alcohols with ethyl acetate. tandfonline.com In the case of substituted benzyl alcohols, electron-withdrawing groups, such as the nitro group, can influence the reaction rate. For instance, the formylation of 2-nitrobenzyl alcohol gives a lower yield compared to benzyl alcohol, which is attributed to the electron-withdrawing nature of the nitro group. tandfonline.com Conversely, electron-donating groups on the aromatic ring tend to increase the reaction rate. tandfonline.com

Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to further functionalization through electrophilic and nucleophilic aromatic substitution reactions. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Beyond Nitration

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org Common SEAr reactions include halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. lkouniv.ac.inmasterorganicchemistry.com This is due to its strong electron-withdrawing inductive and resonance effects, which reduce the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. lkouniv.ac.in The deactivation is particularly pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

Therefore, further electrophilic substitution on this compound, such as halogenation or sulfonation, would be expected to occur at the positions meta to the nitro group (i.e., the 2 and 6 positions relative to the hydroxymethyl group). These reactions typically require harsh conditions, such as the use of a strong Lewis acid catalyst for halogenation or fuming sulfuric acid for sulfonation, due to the deactivated nature of the ring. wikipedia.orglkouniv.ac.in

Nucleophilic Aromatic Substitution Pathways

In contrast to its deactivating effect on electrophilic substitution, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com This type of reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and at least one strong electron-withdrawing group. pressbooks.pub

For nucleophilic aromatic substitution to occur on a derivative of this compound, a leaving group, such as a halide, must be present on the ring, typically at a position ortho or para to the nitro group. chemistrysteps.compressbooks.pub The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key step in the addition-elimination mechanism of SNAr. pressbooks.pub This stabilization is most effective when the nitro group is in the ortho or para position relative to the leaving group. libretexts.org

Therefore, if this compound were converted to a derivative with a leaving group at the 2 or 6 position (ortho to the hydroxymethyl group and meta to the nitro group), SNAr would be less favorable. However, if a leaving group were present at the 3 or 5 position (meta to the hydroxymethyl group and ortho/para to the nitro group), the ring would be highly activated for nucleophilic attack at that position.

Condensation and Coupling Reactions

This compound and its derivatives are versatile substrates in a variety of condensation and coupling reactions, enabling the formation of complex molecular architectures. These transformations are fundamental in synthetic organic chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions

Condensation reactions involving this compound or its oxidized form, 4-nitrobenzaldehyde, are crucial for creating larger molecules through the formation of carbon-carbon bonds, often with the elimination of a small molecule like water.

One of the most significant types of condensation is the Aldol (B89426) condensation. While this compound itself does not directly participate, its corresponding aldehyde, 4-nitrobenzaldehyde, is a common substrate. In an Aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to yield a conjugated enone. sigmaaldrich.com The Claisen-Schmidt reaction, a type of crossed Aldol condensation, involves the reaction of a ketone with an aryl aldehyde, such as 4-nitrobenzaldehyde, to form α,β-unsaturated derivatives. libretexts.orgjackwestin.com The success of these mixed aldol reactions often relies on the higher reactivity of aldehydes as electrophiles compared to ketones. libretexts.org Lipases have also been explored for their catalytic promiscuity in mediating Aldol additions. researchgate.net

Another form of condensation is the formation of ethers. The Williamson ether synthesis, a widely used method, involves the reaction of an alkoxide ion with a primary alkyl halide. libretexts.org In this context, this compound can be converted to its alkoxide and reacted with an alkyl halide, or alternatively, 4-nitrobenzyl halide can be reacted with various alkoxides to form a range of ethers. Industrially, simple symmetrical ethers are sometimes prepared via the sulfuric acid-catalyzed dehydration of primary alcohols. libretexts.orglibretexts.org

Table 1: Examples of Condensation Reactions
Reactant 1Reactant 2Catalyst/ConditionsProduct TypeRef.
4-NitrobenzaldehydeAcetoneBase (e.g., NaOH)α,β-Unsaturated ketone libretexts.org
This compoundAlkyl HalideStrong Base (e.g., NaH)Unsymmetrical Ether libretexts.org
This compoundThis compoundH₂SO₄, HeatSymmetrical Ether libretexts.orglibretexts.org

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and derivatives of this compound, particularly 4-nitrobenzyl halides, are effective substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon single bond by coupling an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is noted for its mild conditions and the wide availability of boronic acids. nih.gov Research has demonstrated domino oxidation-Suzuki-Miyaura cross-coupling reactions where benzyl alcohols, including this compound, are first oxidized in situ to the corresponding aldehyde, which then couples with a phenylboronic acid. rsc.orgresearchgate.net This one-pot approach enhances synthetic efficiency. rsc.org

Table 2: Suzuki-Miyaura Coupling of Benzyl Alcohol Derivatives
Alcohol SubstrateCoupling PartnerCatalyst SystemBase/SolventYieldRef.
Benzyl alcoholsPhenylboronic acidNi/Pd bimetallic redox catalystBase-free / Molecular O₂Moderate to Good rsc.org
Aliphatic Mesylates (from alcohols)Aryl Boronic AcidsNiBr₂(dme) / DtbbpyK₃PO₄ / t-BuOHGood nih.gov

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction typically shows high trans selectivity. organic-chemistry.org While direct coupling of the alcohol is not typical, 4-nitrobenzyl halides serve as suitable electrophiles. The reaction is versatile, with catalysts that can operate even in aqueous media and under mild conditions. nih.gov For instance, the coupling of 1-bromo-4-nitrobenzene (B128438) with styrene (B11656) proceeds efficiently using various palladium catalysts. researchgate.net

Table 3: Representative Heck Coupling Reactions
Halide SubstrateAlkeneCatalyst SystemBase/SolventTemperatureYieldRef.
1-Bromo-4-nitrobenzeneStyrenePd-L1 complexNa₂CO₃ / DMA50 °C99% researchgate.net
4-BromoacetophenoneStyrenePd(OAc)₂ / LHXK₂CO₃ / DMF:H₂O80 °CHigh nih.gov
IodobenzeneStyrenePalladium ChloridePotassium Acetate / Methanol120 °CN/A wikipedia.org

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While typically used with sp²-hybridized carbons, research has shown that benzyl halides can also participate in this reaction. An unexpected tandem Sonogashira-carbopalladation-Sonogashira coupling has been reported, where benzyl halides react with terminal alkynes in a four-component domino process to create highly substituted enynes. thieme-connect.com This demonstrates the novel reactivity of sp³-carbon electrophiles like 4-nitrobenzyl halides in this coupling manifold. thieme-connect.com

Table 4: Sonogashira Coupling of Benzyl Halides
Halide SubstrateAlkyne PartnerCatalyst SystemSolvent/TempProduct TypeYieldRef.
Benzyl HalidesTerminal AlkynesPdCl₂(PPh₃)₂, CuClTHF / 50 °CSubstituted Enynes22-90% thieme-connect.com
Aryl BromidesTerminal Alkynes[DTBNpP]Pd(crotyl)ClDMSO / rtDisubstituted Alkynesup to 97% nih.gov

Reductive Coupling

Novel coupling strategies have been developed that invert the typical electrophilic nature of benzyl halides. N-heterocyclic carbene (NHC) catalysis can be used to generate benzyl radical intermediates from 4-nitrobenzyl bromide under reductive conditions. nih.gov These radicals can then undergo addition to ketones, resulting in a formal reductive coupling of two initially electrophilic carbons to form tertiary alcohols. nih.gov

Table 5: NHC-Catalyzed Reductive Coupling
Substrate 1Substrate 2Catalyst/ConditionsProductYieldRef.
4-Nitrobenzyl bromideα,β-Unsaturated ketoesterTriazolium salt A, Aryl aldehyde, DIPEATertiary alcohol75% nih.gov

Catalysis and Mechanistic Investigations in 4 Nitrobenzyl Alcohol Chemistry

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. The Cu(I)/TEMPO system is a prominent example applied to the oxidation of 4-nitrobenzyl alcohol.

The copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) catalyzed aerobic oxidation of alcohols has been identified as a versatile and practical method. nih.gov Mechanistic studies of catalyst systems, such as (bpy)CuI/TEMPO/NMI (where bpy is 2,2'-bipyridine (B1663995) and NMI is N-methylimidazole), reveal a two-stage catalytic cycle. nih.govumn.edubohrium.com

The proposed mechanism consists of:

Catalyst Oxidation : In this stage, Cu(I) and the hydroxylamine (B1172632) TEMPO-H are oxidized by molecular oxygen. This process is believed to proceed through a binuclear Cu₂O₂ intermediate. nih.govumn.edubohrium.com

Substrate Oxidation : This stage is mediated by Cu(II) and the nitroxyl (B88944) radical of TEMPO. nih.govumn.edu The reaction proceeds via a Cu(II)-alkoxide intermediate. nih.govumn.edubohrium.com

Table 1: Key Intermediates and Species in Cu(I)/TEMPO Catalysis
SpeciesRole in Catalytic Cycle
Cu(I)Initial oxidation state, oxidized by O₂.
Cu(II)Mediates substrate oxidation via an alkoxide intermediate.
TEMPOActs as the hydrogen atom abstractor.
TEMPO-HReduced form of TEMPO, re-oxidized by the copper/oxygen system.
Binuclear Cu₂O₂ IntermediateInvolved in the "catalyst oxidation" stage. nih.govumn.edu

The choice of ligand plays a crucial role in optimizing the performance of homogeneous catalysts. In the context of copper-catalyzed oxidation of benzyl (B1604629) alcohols, ligands are essential for stabilizing the active species and influencing the catalyst's redox potential and activity. mdpi.com For example, the addition of a bipyridine (bpy) ligand to a CuCl/TEMPO system in DMF solvent enables the catalytic oxidation of even challenging aliphatic alcohols. nih.gov This enhancement is attributed to the lowering of the Cu(II)/Cu(I) reduction potential by the bpy ligand. nih.gov

The design of N-rich bidentate ligands for mononuclear copper(II) complexes has also been explored to understand their influence on product conversion in benzyl alcohol oxidation. mdpi.com Studies have shown that copper complexes with these ligands can achieve higher conversion rates compared to using the "bare" copper salt, indicating that the ligands effectively stabilize the active species formed during the reaction. mdpi.com The interplay between the metal center, the ligand, the solvent, and any basic additives is complex and critical for achieving high efficiency and selectivity in the oxidation of alcohols like this compound. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are attractive for industrial applications due to their ease of separation and potential for recyclability.

In heterogeneous catalysis, the reaction occurs at the interface between the catalyst surface and the reactants. The "active site" is the specific location on the catalyst where the chemical transformation takes place. iitm.ac.innih.gov The properties of these sites, including their geometric and electronic structure, are paramount to the catalyst's activity and selectivity. nih.govbertweckhuysen.com

For catalysts based on metal nanoparticles supported on metal oxides, such as gold on ceria (CeO₂), the nature of the active sites is a subject of intensive research. tue.nl The catalytic activity is influenced by factors like the size of the metal nanoparticles, the oxidation state of the metal, and the nature of the support material. tue.nl Ceria is an effective support due to its ability to store and release oxygen, creating oxygen vacancies that can be crucial for the catalytic cycle. tue.nl The crystal plane of the ceria support has a significant impact; for instance, gold particles on the {110} planes of ceria nanorods are more active for certain oxidation reactions than those on the {100} planes of nanocubes. tue.nl For liquid-phase alcohol oxidation over gold-ceria catalysts, metallic gold nanoparticles are considered the active sites. tue.nl

Nanomaterials have emerged as highly effective heterogeneous catalysts for alcohol oxidation due to their high surface-area-to-volume ratio and unique electronic properties.

Gold Nanoparticles on Manganese Dioxide Nanorods : Gold nanoparticles supported on β-MnO₂ nanorods have demonstrated significantly enhanced catalytic activity for the solvent-free aerobic oxidation of benzyl alcohol compared to gold on conventional MnO₂ particles. fudan.edu.cn This enhancement is attributed to a strong interaction between the gold nanoparticles and the well-defined surface of the MnO₂ nanorods, leading to a higher amount of oxidized gold species and surface oxygen vacancies. fudan.edu.cn

Metal-Ceria Composites : Gold nanoparticles supported on nanocrystalline ceria are highly active and selective catalysts for the oxidation of various alcohols under solvent-free conditions using atmospheric oxygen. researchgate.net The performance of these catalysts is strongly dependent on the morphology of the ceria support. Doping the ceria support can further enhance activity. For example, doping ceria nanorods with Bi³⁺ to create Au/Bi-CeO₂ nanorods resulted in a high turnover frequency (TOF) of 105 h⁻¹ for benzyl alcohol oxidation, attributed to an increased number of lattice defects. tue.nl

Table 2: Performance of Selected Nanomaterial-Based Catalysts in Benzyl Alcohol Oxidation
CatalystSupport MorphologyKey FindingPerformance Metric
Au/β-MnO₂NanorodsEnhanced activity due to strong metal-support interaction and surface oxygen vacancies. fudan.edu.cnHigher conversion vs. particulate support.
Au/CeO₂NanocrystallineActive and selective for solvent-free oxidation. researchgate.netHigh conversion and selectivity.
Au/Bi-CeO₂NanorodsBi³⁺ doping increases lattice defects, boosting activity. tue.nlTOF = 105 h⁻¹ tue.nl

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes.

Several strategies have been developed to create robust and recyclable catalysts for alcohol oxidation. One approach involves immobilizing a homogeneous catalyst onto a solid support. For instance, a catalytic system prepared by impregnating an ionic liquid with immobilized TEMPO and a copper salt onto silica (B1680970) supports has been shown to be effective for the aerobic oxidation of benzylic alcohols, including p-nitrobenzyl alcohol. researchgate.net This supported catalyst could be easily recovered and reused over multiple cycles. researchgate.net

Another strategy focuses on developing inherently robust catalyst materials. Gold nanoparticles supported on MnO₂ nanorods have shown stability in the liquid-phase aerobic oxidation of benzyl alcohol. fudan.edu.cn Similarly, TEMPO immobilized on activated carbon has been developed as a sustainable and robust heterogeneous catalyst, demonstrating an extended lifetime in continuous flow reactors with a turnover number reaching 1465 for benzyl alcohol oxidation. rsc.orgchemrxiv.org The ability to easily separate the catalyst from the reaction mixture, for example by using magnetic nanoparticles as a support, further enhances the practicality and recyclability of these systems. mdpi.com

Table 3: Recyclability Data for a Supported TEMPO/Cu Catalyst in p-Nitrobenzyl Alcohol Oxidation researchgate.net
Reaction CycleConversion (%)
Run 1Data not specified, but high
Run 2Data not specified, but reusable
Run 3Data not specified, but reusable
Note: The source indicates the catalyst was easily recovered and reused, implying sustained activity, though specific conversion percentages for each cycle of p-nitrobenzyl alcohol oxidation are not detailed in the provided abstract. researchgate.net

Enzyme and Biocatalysis

The biological transformation of this compound is a key area of research, focusing on the identification, characterization, and engineering of enzymes for specific catalytic functions.

Characterization of Nitrobenzyl Alcohol Dehydrogenases

A notable enzyme in the catabolism of this compound is a novel NAD(P)+-independent this compound dehydrogenase. nih.gov This enzyme, encoded by the ntnD gene, has been identified and characterized from Pseudomonas sp. strain TW3. nih.govmedchemexpress.com It catalyzes the oxidation of this compound to 4-nitrobenzaldehyde (B150856). nih.govmedchemexpress.com

The ntnD gene is located downstream of the previously reported ntn gene cluster, completing the genetic characterization of the metabolic pathway from 4-nitrotoluene (B166481) to 4-nitrobenzoate (B1230335) in this bacterial strain. nih.gov When the ntnD gene was overexpressed in E. coli, cell extracts demonstrated a specific dehydrogenase activity of 0.28 U/mg with this compound as the substrate at a pH of 8.7. nih.gov This dehydrogenase is distinct from the NAD+-dependent benzyl alcohol dehydrogenase found in other bacterial strains, highlighting the diversity of enzymatic pathways for nitroaromatic compound metabolism. nih.gov

Mechanisms of Flavin-Containing Alcohol Oxidases

Flavin-containing oxidases are a class of enzymes that catalyze oxidation reactions. However, their activity towards this compound can be highly specific. For instance, the flavin-dependent vanillyl-alcohol oxidase from Penicillium simplicissimum exhibits a defined substrate specificity for 4-hydroxybenzylic compounds. scispace.com Studies have shown that this particular enzyme demonstrates no activity or inhibition when exposed to this compound, indicating that the nitro group at the para-position prevents it from being a suitable substrate for this oxidase. scispace.com

In other flavin-containing systems designed for catalysis, the mechanism of oxidation often involves photoinduced electron transfer. For example, a synthetic flavin-zinc(II)-cyclen complex can effectively oxidize 4-methoxybenzyl alcohol to its corresponding aldehyde upon irradiation. nih.gov The proposed mechanism involves an electron transfer from the coordinated benzyl alcohol to the flavin chromophore, a process that is significantly more efficient in this intramolecular setup compared to intermolecular reactions. nih.gov While this specific example does not involve this compound, it illustrates a fundamental electron transfer mechanism relevant to flavin-catalyzed alcohol oxidations.

Directed Evolution for Enhanced Biocatalytic Activity

Directed evolution has emerged as a powerful strategy for tailoring enzymes for specific industrial and chemical applications, including enhancing their activity and stability under non-natural conditions. nobelprize.orgrcsb.orgcaltech.edunih.gov This technique mimics natural selection in a laboratory setting, using sequential rounds of random mutagenesis, recombination, and screening to identify enzyme variants with desired improvements. caltech.edunih.gov

A pertinent example is the directed evolution of a p-nitrobenzyl esterase from Bacillus subtilis to improve its function in aqueous-organic solvents. nih.gov Through four generations of random mutagenesis and one step of gene recombination, a variant was created that performed as well in 30% dimethylformamide as the wild-type enzyme did in water. This represented a 16-fold increase in activity under these conditions. nih.gov Factoring in an increased expression level, the cumulative result was a 50- to 60-fold enhancement in total activity. nih.gov Structural modeling of the evolved esterase revealed that the beneficial amino acid substitutions were not in direct contact with the substrate, underscoring the difficulty of predicting such enhancements through rational design alone. nih.gov

Detailed Reaction Mechanism Elucidation

Understanding the fundamental mechanisms of reactions involving this compound is crucial for controlling reaction pathways and optimizing outcomes. This involves detailed kinetic analyses and investigations into the electronic processes that govern these transformations.

Kinetic Studies and Rate Law Determination

Below is a table summarizing the steady-state kinetic parameters for the metabolism of this compound by different rat hepatic enzymes. nih.gov

EnzymeVmax (nmol/min/mg protein)Km (µM)V/K (nmol/min/mg protein/µM) x 10⁻³
Alcohol Dehydrogenase (Cytosolic) Similar to 3-NBASimilar to 3-NBA~1.89
Glucuronyltransferase (Microsomal) ~1.44-~5.64
Sulfotransferase (Cytosolic) 1.694837.21

Vmax and Km values for 3-Nitrobenzyl alcohol (3-NBA) were 1.48 nmol/min/mg protein and 503 µM, respectively.

In non-enzymatic oxidation, the reaction of p-nitrobenzyl alcohol with Dess Martin Periodinane in an aqueous acetic acid medium was found to follow pseudo-first-order kinetics. universalprint.org The reaction is first order with respect to both this compound and the oxidizing agent, Dess Martin Periodinane. universalprint.org

Investigation of Electron Transfer Pathways

The reactivity of this compound is often governed by electron transfer processes, particularly in photochemical reactions. In aqueous solutions, this compound undergoes an intramolecular photoredox reaction. cdnsciencepub.com This pathway, which is not observed in organic solvents, involves the transfer of an electron from the benzylic alcohol group to the nitro group upon photoexcitation, leading to oxidized and reduced moieties within the same molecule. cdnsciencepub.com

The efficiency of this photoredox reaction is highly dependent on the presence of water and is subject to catalysis by hydroxide (B78521) ions (OH⁻). cdnsciencepub.com The reaction mechanism for the para-substituted derivative is proposed to involve a deprotonation of the benzylic proton by a hydroxide ion, which occurs in concert with a proton transfer to the nitro group oxygen. cdnsciencepub.com This process is facilitated by a highly polarized intermediate, consistent with the observed solvent effects and base catalysis. cdnsciencepub.com Kinetic analysis of this photoreaction in the presence of NaOH allowed for the determination of the triplet lifetime (τT' = 0.42 x 10⁻⁹ s) and the rate constant for the hydroxide-catalyzed step (kOH = 1 x 10⁹ M⁻¹ s⁻¹). cdnsciencepub.com

Role of Intermediates (e.g., Hypochlorite (B82951), Radical Species)

The oxidation of this compound to its corresponding aldehyde involves various reactive intermediates, with the specific species depending on the chosen oxidant and reaction conditions. Mechanistic studies have identified both ionic and radical pathways.

In oxidations utilizing chlorine-based reagents, such as trichloroisocyanuric acid (TCCA), evidence points to the formation of a 4-nitrobenzyl hypochlorite intermediate. researchgate.net This species is proposed to be a key intermediate in the reaction pathway. researchgate.net Similarly, studies on the broader class of benzyl alcohols using hypochlorite suggest the formation of a carbinol-hypochlorite complex, which subsequently decomposes to yield the aldehyde product. This pathway highlights an ionic mechanism. One investigation into the oxidation of benzyl alcohol by hypochlorite found that the reaction failed to induce the polymerization of acrylonitrile, a common test for the presence of free radicals, thereby ruling out the involvement of radical intermediates in that specific system.

Conversely, many oxidation mechanisms for this compound proceed through radical species. N-oxyl radicals, for instance, are recognized as highly efficient organocatalysts that operate via a hydrogen atom abstraction (HAT) mechanism to initiate the oxidation process. researchgate.net The reaction involves the N-oxyl radical abstracting a hydrogen atom from the benzylic position of the alcohol. Other systems, such as those employing copper catalysts with tert-butyl hydroperoxide (TBHP), also involve radical intermediates following the initial oxidation of the alcohol. researchgate.net The generation of an oxygen-centered radical (alkoxy radical) from the alcohol is a common theme in these pathways. libretexts.orgacs.org This alkoxy radical can then undergo further reactions, such as a subsequent hydrogen atom transfer, to yield a carbon-centered radical, which ultimately leads to the oxidized product. libretexts.org

Solvent Effects and pH Dependence on Reaction Mechanisms

The solvent environment and pH of the reaction medium play a critical role in dictating the mechanism and efficiency of reactions involving this compound.

Solvent Effects: The choice of solvent can dramatically influence reaction pathways. A notable example is the intramolecular photoredox reaction of this compound, which is highly dependent on the presence of water. cdnsciencepub.com This reaction does not proceed in purely organic solvents, and its quantum efficiency diminishes rapidly as water is removed from aqueous mixtures with solvents like acetonitrile (B52724), methanol (B129727), or formamide. cdnsciencepub.com This suggests that water is chemically involved in the reaction, not merely acting as a solvent. cdnsciencepub.com In contrast, the oxidation of p-nitrobenzyl alcohol with Dess Martin Periodinane (DMP) shows an inverse relationship with solvent polarity; the reaction rate increases as the polarity of the solvent decreases. universalprint.org A linear plot of the logarithm of the observed rate constant against the inverse of the dielectric constant indicates an ion-dipole type of reaction. universalprint.org

Effect of Solvent on Reaction Efficiency
ReactionSolvent SystemObservationReference
Photoredox ReactionAqueous vs. OrganicReaction is efficient in water but not observed in pure organic solvents. cdnsciencepub.com cdnsciencepub.com
Photoredox ReactionWater-Acetonitrile/Methanol MixturesQuantum efficiency decreases as the mole fraction of water decreases. cdnsciencepub.com cdnsciencepub.com
Oxidation with DMPVarying Polarity (e.g., Acetic Acid mixtures)Reaction rate increases with a decrease in the dielectric constant (polarity) of the medium. universalprint.org universalprint.org

pH Dependence: The pH of the solution is a key determinant of the catalytic pathway. In the photoredox reaction of nitrobenzyl alcohols, a distinct pH dependence is observed. The para isomer, this compound, undergoes hydroxide ion (base) catalysis, with reaction efficiency increasing at pH values above 11. cdnsciencepub.com In contrast, meta-substituted isomers are catalyzed by hydronium ions (acid). cdnsciencepub.com For the oxidation of this compound with DMP, the reaction is subject to acid catalysis, with the rate increasing upon the addition of sulfuric acid. universalprint.org The relationship between the rate and the concentration of H+ is a fractional order, suggesting a complex role of the acid in the reaction mechanism. universalprint.org In some light-induced reactions involving nitrobenzyl alcohol derivatives, pH values of 7.4 or higher have been found to be critical for optimal reaction efficiency. nih.gov

Application of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of reactions involving this compound by identifying the rate-determining steps. wikipedia.org This is achieved by comparing the reaction rates of the normal substrate with a substrate that has been isotopically labeled (e.g., with deuterium) at a specific position.

In the photoredox reaction of this compound, both solvent and substrate isotope effects have been measured. The observation of a solvent isotope effect (kH₂O/kD₂O) greater than unity suggests that the solvent is chemically involved in the reaction, likely as a proton source. cdnsciencepub.com A significant α-deuterium isotope effect was observed when comparing the photoreactivity of this compound with its α,α-dideuterated analog (4-nitrobenzyl-α,α-d₂-alcohol). cdnsciencepub.com The deuterated compound failed to react under conditions where the non-deuterated alcohol showed 54% conversion, leading to an estimated KIE of about 10. cdnsciencepub.com This large primary KIE strongly indicates that the cleavage of the C-H bond at the benzylic position is a crucial part of the primary, rate-determining step of the reaction mechanism. cdnsciencepub.com

Kinetic isotope effects have also been employed in studying the oxidation of this compound with reagents like trichloroisocyanuric acid, further cementing the utility of this method in mechanistic analysis. researchgate.net Studies on related compounds, such as 4-nitrobenzyl cyanide, have utilized KIEs to reveal not only the nature of the rate-limiting step (proton transfer) but also more subtle quantum mechanical effects like tunneling. rsc.org

Reported Kinetic Isotope Effects in this compound Reactions
Isotope Effect TypeReaction SystemValueInterpretationReference
Solvent Isotope Effect (kH/kD)Photoredox reaction in neutral solution1.40 ± 0.05Solvent is chemically involved in the mechanism. cdnsciencepub.com cdnsciencepub.com
Solvent Isotope Effect (kH/kD)Photoredox reaction in basic solution (0.1 M NaOH/NaOD)1.09 ± 0.05Solvent is chemically involved in the mechanism. cdnsciencepub.com cdnsciencepub.com
α-Deuterium Isotope Effect (kH/kD)Photoredox reaction in basic solution (pH 14)~10 (estimated)Cleavage of the benzylic C-H bond is involved in the rate-determining step. cdnsciencepub.com cdnsciencepub.com

Applications of 4 Nitrobenzyl Alcohol in Chemical Synthesis and Materials Science

Intermediate in Fine Chemical Synthesis

The utility of 4-nitrobenzyl alcohol as an intermediate is well-established in the synthesis of a variety of organic molecules, from complex pharmaceuticals to specialized agrochemicals. Its functional groups can be readily modified, allowing for its incorporation into larger, more complex molecular architectures.

Building Block for Complex Organic Molecules

This compound is a key starting material in multi-step organic syntheses. The nitro group can be reduced to an amine, while the alcohol moiety can be oxidized or converted to other functional groups, providing multiple pathways for elaboration into more complex structures. A significant application is its use as a precursor for 4-aminobenzyl alcohol. This transformation is a critical step in the synthesis of various compounds, including those with biological activity google.com. The reduction of the nitro group in this compound to form 4-aminobenzyl alcohol is a common and efficient process, often carried out using reagents such as hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst google.com.

Furthermore, the 4-nitrobenzyl group is employed as a protecting group in organic synthesis, particularly for carboxylic acids and amines. These protecting groups, often referred to as p-nitrobenzyl (pNB) or p-nitrobenzyloxycarbonyl (pNZ), are stable under various reaction conditions but can be selectively removed, often through hydrogenation. This strategy is integral to the synthesis of complex molecules where specific functional groups need to be masked during the reaction sequence.

Precursor for Pharmaceutical Agents and Drug Synthesis

The role of this compound as a precursor in the pharmaceutical industry is of significant importance guidechem.comchemicalbook.comchemdad.com. It is a potential building block in the synthesis of various pharmaceutical agents chemicalbook.comchemdad.com. One of the most notable applications is in the synthesis of carbapenem (B1253116) antibiotics, such as Meropenem.

In the industrial synthesis of Meropenem, a broad-spectrum antibiotic, derivatives of this compound are used as protecting groups for key functional moieties in the antibiotic's core structure mdpi.com. Specifically, the p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ) protecting groups are employed mdpi.com. These protecting groups are introduced to shield reactive sites during the synthesis and are later removed in the final steps to yield the active pharmaceutical ingredient mdpi.com. For instance, the side chain of Meropenem can be synthesized using 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate chemicalbook.com. The condensation of this side chain with the carbapenem core, which also contains a 4-nitrobenzyl ester, is a key step in the total synthesis mdpi.comgoogle.com.

Additionally, as previously mentioned, this compound is a precursor to 4-aminobenzyl alcohol, which is an important intermediate in the synthesis of antitumor drugs google.com.

Pharmaceutical Application Role of this compound Derivative Example Compound
Antibiotic SynthesisProtecting group (pNB and pNZ)Meropenem mdpi.com
Antitumor Drug SynthesisIntermediate (via 4-aminobenzyl alcohol)Various antitumor agents google.com

Use in Agrochemical Synthesis

This compound also serves as an intermediate in the synthesis of organic pesticides guidechem.com. The introduction of the nitrobenzyl moiety into the structure of a molecule can impart specific biological activities relevant to agrochemical applications. While detailed public-domain examples of specific commercial agrochemicals derived directly from this compound are not extensively documented, its role as a versatile chemical intermediate suggests its utility in the development of new and existing crop protection agents.

Advanced Materials Development

The unique photochemical properties of nitrobenzyl derivatives, particularly the ortho-isomer, have led to their extensive use in the development of advanced, "smart" materials. These materials can respond to external stimuli, such as light, making them valuable for a range of applications.

Photoresponsive Polymers and Hydrogels (e.g., o-Nitrobenzyl Derivatives in Smart Materials)

Derivatives of nitrobenzyl alcohol, especially o-nitrobenzyl alcohol, are widely used as photolabile groups in polymer and materials science researchgate.net. These groups can be cleaved upon exposure to UV light, allowing for the precise spatial and temporal control of material properties mdpi.com. This has led to the development of a variety of photoresponsive materials:

Photodegradable Hydrogels: o-Nitrobenzyl-based crosslinkers are incorporated into hydrogel networks. Upon irradiation with UV light, these crosslinkers are cleaved, causing the hydrogel to degrade. This technology is being explored for applications in tissue engineering and controlled drug delivery, where the release of cells or therapeutic agents can be triggered by light .

Photo-patternable Thin Films: Polymers containing o-nitrobenzyl side chains can be used to create patterned surfaces. Irradiation through a mask cleaves the side chains in the exposed areas, altering the solubility or other properties of the polymer in those regions. This allows for the creation of micro- and nanoscale patterns on surfaces, which is useful in microelectronics and for creating patterned substrates for cell culture .

Smart Coatings: The ability to alter surface properties with light has been harnessed to create smart coatings. For example, a surface can be switched from hydrophobic to hydrophilic upon UV exposure. This is achieved by incorporating o-nitrobenzyl derivatives that, upon cleavage, reveal a more polar functional group researchgate.netmdpi.com.

The general mechanism for the photolysis of o-nitrobenzyl esters involves an intramolecular rearrangement that leads to the cleavage of the ester bond and the formation of an o-nitrosobenzaldehyde and a carboxylic acid. This irreversible reaction is highly efficient and has made o-nitrobenzyl derivatives a popular choice for creating photoresponsive materials mdpi.com.

Material Type Application of o-Nitrobenzyl Derivative Functionality
HydrogelsPhotodegradable crosslinkerLight-triggered degradation for drug/cell release
Thin FilmsPhotosensitive side groupsSpatially controlled patterning of surfaces
Smart CoatingsPhotolabile surface modifierLight-induced switching of surface properties (e.g., wettability) researchgate.netmdpi.com

Formulations for Coatings and Adhesives

The application of this compound and its derivatives extends to the formulation of coatings and adhesives. Its derivatives can be incorporated into polymer backbones or used as additives to modify the properties of the final material. In the context of photoresponsive materials discussed above, o-nitrobenzyl derivatives are used to create functional coatings where adhesion or other properties can be altered with light mdpi.com. For instance, a photoresist based on a copolymer containing methacrylic nitrobenzyl ester monomers has been developed for photopatterning applications mdpi.com. The change in solubility upon photolysis allows for the selective removal of the coating in irradiated areas. This principle can be applied to develop photo-curable or photo-degradable adhesives and coatings for specialized industrial applications.

Role in Photochemical Initiator Systems

This compound's role in photochemical initiator systems is fundamentally different from its ortho and meta isomers, which are widely utilized as photolabile protecting groups and in the design of photoinitiators. The photochemistry of nitroaromatic compounds is highly dependent on the substitution pattern on the benzene (B151609) ring. In the case of ortho-nitrobenzyl derivatives, irradiation with UV light triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an o-nitrosobenzaldehyde and the release of the protected alcohol. This predictable photocleavage is the basis for their use in photoinitiator systems.

Conversely, p-nitrobenzyl alcohol (this compound) does not undergo this efficient intramolecular rearrangement. Studies on the photochemistry of nitrobenzyl alcohols in aqueous solutions have shown that while m-nitrobenzyl alcohol undergoes an intramolecular photoredox reaction, p-nitrobenzyl alcohol is found to be relatively inert to photo-oxidation under similar conditions. This lack of reactivity is attributed to the positional difference of the nitro group, which in the para position is not sterically situated to abstract a hydrogen atom from the benzylic alcohol group upon photoexcitation.

The photochemistry of p-nitrobenzyl alcohol in aqueous solution has been studied, and it is known to undergo a photoredox pathway, but this is generally less efficient and follows a different mechanism than the ortho isomer's cleavage. The reaction for the para derivative is also noted to be catalyzed by hydroxide (B78521) ions. Due to its photostability relative to the ortho isomer, this compound is not a suitable candidate for applications requiring efficient photo-induced bond cleavage and is therefore not typically used as a primary component in photochemical initiator systems.

Self-Assembled Monolayers and Thin Film Patterning

The application of nitrobenzyl alcohol derivatives in the formation of self-assembled monolayers (SAMs) and in thin film patterning is a field dominated by the use of ortho-nitrobenzyl (o-NB) moieties. The utility of o-NB derivatives in these applications stems from their ability to undergo a photochemical cleavage reaction upon UV irradiation, which allows for the spatial and temporal control of surface properties. This photocleavage can be used to alter the functionality of a surface, leading to the patterning of thin films. For instance, SAMs functionalized with o-NB groups can be irradiated through a mask to selectively cleave the o-NB group in exposed areas, thereby creating a chemical pattern on the surface.

In contrast, there is a lack of evidence in the scientific literature for the use of this compound in self-assembled monolayers and thin film patterning. The reason for this lies in its photochemical properties, as detailed in the previous section. The para isomer does not exhibit the efficient and clean photocleavage reaction that is characteristic of the ortho isomer. This photostability makes it unsuitable for applications where light is used to induce a change in the chemical structure of a monolayer or thin film to create a pattern.

The table below summarizes the photochemical behavior of nitrobenzyl isomers and their suitability for thin film patterning.

IsomerPhotochemical ReactionSuitability for Thin Film Patterning
o-Nitrobenzyl alcoholEfficient intramolecular rearrangement and cleavageHigh
m-Nitrobenzyl alcoholIntramolecular photoredox reactionLow
p-Nitrobenzyl alcoholRelatively inert to photo-oxidationNot suitable

Reagent in Analytical Chemistry

While not prominent as a primary analytical reagent, this compound finds utility in specific analytical contexts, often as a metabolite or a substrate in biochemical assays. For instance, it is used as a substrate to study the catabolism of 4-nitrotoluene (B166481) by microorganisms like Pseudomonas. In these studies, the disappearance of this compound or the appearance of its metabolites is monitored analytically to elucidate metabolic pathways.

Detection and Quantification Methods

The detection and quantification of this compound are typically achieved using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound. A reverse-phase (RP) HPLC method with a C18 column can be employed for its separation and quantification. UV-Vis detection is suitable for this compound due to the presence of the chromophoric nitro group.

A typical HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column Newcrom R1 (a reverse-phase column)
Mobile Phase Acetonitrile (B52724) (MeCN), water, and phosphoric acid
Detection UV-Vis
Notes For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.

UV-Vis Spectroscopy is another technique used for the detection of this compound. The compound exhibits a characteristic absorption spectrum in the UV region. The UV-Vis spectrum of this compound shows an absorption maximum around 285 nm. This property is exploited for its detection in HPLC and can also be used for its quantification in solution, provided there are no interfering substances that absorb at the same wavelength.

The spectral properties of this compound are summarized in the following table.

TechniqueWavelength (λmax)
UV-Vis Spectroscopy~285 nm

Biochemical and Environmental Research Involving 4 Nitrobenzyl Alcohol

Biotransformation and Metabolic Pathway Studies

4-Nitrobenzyl alcohol is recognized as a xenobiotic metabolite, meaning it is a product of the metabolic breakdown of foreign chemical compounds within a biological system nih.govebi.ac.uk. Its biotransformation is a key area of research for understanding the fate of nitroaromatic compounds in living organisms.

The bacterium Pseudomonas sp. strain TW3 demonstrates the ability to metabolize 4-nitrotoluene (B166481) by aerobically oxidizing it to 4-nitrobenzoate (B1230335) nih.gov. In this metabolic pathway, this compound serves as a crucial intermediate. The catabolism of this compound to 4-nitrobenzaldehyde (B150856) is facilitated by a specific enzyme encoded by the ntnD gene nih.gov.

This enzyme is a novel NAD(P)+-independent this compound dehydrogenase. nih.gov Unlike many alcohol dehydrogenases, it does not require NAD(P)+ as a cofactor and is assayed through dye-linked electron transfer. The identification of the ntnD gene and its corresponding enzyme has been pivotal in completing the characterization of the genetic and biochemical pathway for the conversion of 4-nitrotoluene to 4-nitrobenzoate in this microorganism nih.gov.

In mammalian systems, the liver is the primary site for the metabolism of foreign compounds. Studies using rat hepatic microsomes have detailed the enzymatic kinetics of this compound metabolism. The compound is processed by several key enzymes, including alcohol dehydrogenase, glucuronyltransferase, and sulfotransferase nih.gov.

Kinetic analyses have determined the Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) for each of these enzymatic reactions. For cytosolic alcohol dehydrogenase, the Vmax and Km values for this compound were found to be similar to those for 3-nitrobenzyl alcohol nih.gov. When metabolized by microsomal glucuronyltransferase, the Vmax for this compound was approximately 40% of that observed for 2-nitrobenzyl alcohol nih.gov.

Notably, this compound was identified as the best substrate for cytosolic sulfotransferase among the nitrobenzyl alcohol isomers tested. It exhibited a Vmax of 1.69 nmoles/min/mg protein and a Km of 48 µM nih.gov. These kinetic data are crucial for understanding the differential metabolism of mononitrotoluene isomers and the subsequent processing of their alcohol intermediates nih.gov.

Table 1: Steady-State Kinetic Parameters for this compound Metabolism by Rat Hepatic Enzymes Data sourced from studies on rat hepatic enzyme kinetics. nih.gov

EnzymeVmax (nmoles/min/mg protein)Km (µM)V/K (nmoles/min/mg protein/µM x 10-3)
Cytosolic Alcohol Dehydrogenase Similar to 3-NBASimilar to 3-NBA~1.89
Microsomal Glucuronyltransferase ~1.44-~5.64
Cytosolic Sulfotransferase 1.694837.21

Environmental Fate and Remediation

The presence of nitroaromatic compounds like this compound in the environment, often due to industrial activities, necessitates research into their fate and effective remediation strategies.

In natural environments, the primary degradation mechanism for this compound is microbial catabolism, as exemplified by bacteria like Pseudomonas sp. strain TW3, which can utilize it as a metabolic intermediate nih.gov.

In engineered systems, photocatalytic oxidation represents a significant degradation pathway. Using semiconductor photocatalysts, benzyl (B1604629) alcohols can be selectively oxidized to the corresponding benzaldehydes rsc.orgresearchgate.netrsc.org. This process involves the generation of electron-hole pairs upon irradiation of the catalyst. While electrons act as the dominant active species in the degradation of some nitroaromatics like 4-nitrophenol, both electrons and holes can participate in the selective oxidation of benzyl alcohol rsc.org.

Photocatalytic reduction is an effective method for the decontamination of water containing nitroaromatic compounds. This process typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO2), to convert toxic nitro compounds into less harmful amines novapublishers.commdpi.com.

The mechanism involves the UV irradiation of the TiO2 particle, which generates electrons in the conduction band and holes in the valence band. In an oxygen-free environment and in the presence of a suitable hole scavenger (such as an alcohol), the photogenerated electrons can be transferred to the nitroaromatic compound adsorbed on the catalyst's surface novapublishers.com. This transfer initiates the reduction of the nitro group (-NO2) to an amino group (-NH2), transforming this compound into 4-aminobenzyl alcohol novapublishers.commdpi.com. Alcohols in the solution act as sacrificial agents by reacting with the holes, which prevents the recombination of electrons and holes and allows the reduction reaction to proceed efficiently mdpi.com.

Biological Activity and Interaction Studies

This compound is classified as a xenobiotic metabolite, indicating it is a substance found within an organism that is not naturally produced by it but is rather a byproduct of the metabolism of a foreign substance nih.govebi.ac.uk. Its presence is linked to exposure to its parent compounds, such as 4-nitrotoluene.

As such, this compound is considered part of the human exposome, which encompasses the totality of an individual's environmental exposures throughout their lifetime and how these exposures relate to health hmdb.ca. Beyond its role as an intermediate in the specific metabolic pathways of microorganisms and mammalian liver enzymes, its broader biological activities and interactions are primarily understood in the context of xenobiotic metabolism nih.govresearchgate.netmhmedical.com.

Exploration of Antioxidant and Antimicrobial Properties of Derivatives

Research into the derivatives of this compound has revealed notable antimicrobial activities. Specifically, studies have focused on hydroquinone (B1673460) derivatives incorporating the 4-nitrobenzyl oxy moiety. Two such compounds, 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol and 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms.

The antimicrobial efficacy of these derivatives was determined by measuring their minimum inhibitory concentrations (MICs) against a panel of bacteria. The results indicate that these compounds exhibit a range of antibacterial activities. For instance, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol demonstrated significant antibacterial activity, particularly against both clinical isolates and the type strain of Moraxella catarrhalis, with a MIC value of 11 µM. This potency is comparable to that of the antibiotic ciprofloxacin, which has a MIC of 9 µM against the same bacterium.

While the antimicrobial properties of certain this compound derivatives have been investigated, detailed research into their antioxidant capabilities is less documented in the available literature. General studies on other classes of nitro compounds suggest that the presence of a nitro group can be important for antioxidant activity, but specific data on the free-radical scavenging potential of this compound derivatives remains an area for further exploration.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismStrain TypeMIC (µM)
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolStaphylococcus aureusT91
Staphylococcus aureusCI91
Moraxella catarrhalisT91
Moraxella catarrhalisCI91
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenolStaphylococcus aureusT45
Staphylococcus aureusCI45
Moraxella catarrhalisT11
Moraxella catarrhalisCI11
T: Type strain, CI: Clinical isolate

Investigations into Enzyme Inhibition and Protein Binding

This compound serves as a substrate for various enzymes, and its interactions are crucial in understanding its metabolic fate and potential biochemical effects. The compound is notably metabolized by benzyl alcohol dehydrogenase, which catalyzes its conversion to 4-nitrobenzaldehyde.

Kinetic studies have been performed to quantify the interaction of this compound with key hepatic enzymes in rats. These investigations determined the steady-state kinetic parameters, Vmax (maximum reaction rate) and Km (Michaelis constant, indicating substrate affinity), for its metabolism by alcohol dehydrogenase, glucuronyltransferase, and sulfotransferase. For cytosolic sulfotransferase, this compound was identified as the most effective substrate among the nitrobenzyl alcohol isomers, exhibiting the highest affinity (lowest Km value).

In the field of proteomics, derivatives of nitrobenzyl alcohol are utilized as tools for studying protein-protein interactions. Specifically, ortho-nitrobenzyl alcohol (oNBA)-based crosslinkers have been designed. These reagents are photoactivatable, meaning they can be triggered by UV light to form covalent bonds with nearby protein residues, particularly lysine. This allows for the "capturing" of transient protein interactions, which can then be analyzed by techniques like mass spectrometry to identify the binding partners and interfaces.

Table 2: Kinetic Parameters of this compound with Rat Hepatic Enzymes

EnzymeVmax (nmol/min/mg protein)Km (µM)V/K (nmol/min/mg protein/µM)
Alcohol Dehydrogenase~1.48~503~0.00189
Glucuronyltransferase~1.44-~0.00564
Sulfotransferase1.69480.03721

Influence on Fluorophore Photostability

In fluorescence microscopy and single-molecule studies, a significant challenge is the photobleaching, or light-induced destruction, of fluorescent probes (fluorophores). This compound (NBA) has been identified as an effective agent for enhancing the photostability of certain fluorophores, acting as a triplet-state quencher.

Fluorophores can enter a long-lived, non-fluorescent "triplet state" upon excitation, from which they are more susceptible to photochemical damage. Triplet-state quenchers like this compound act to depopulate this reactive state, returning the fluorophore to its ground state where it can fluoresce again. This process reduces blinking and extends the fluorescent lifetime of the dye.

The cyanine (B1664457) fluorophore Cy5, which is widely used in biological imaging, is particularly prone to photobleaching. Research has shown that the addition of this compound to the imaging solution significantly enhances the photostability of Cy5. Even more dramatic improvements are observed when a this compound moiety is directly conjugated to the fluorophore. This intramolecular "self-healing" mechanism is highly effective at protecting the dye from light-induced damage, thereby improving the quality and duration of fluorescence-based experiments. researchgate.net

Table 3: Effect of this compound (NBA) on the Photostability of Cy5 Fluorophore

ConditionAverage Time before Photobleaching (τon) in secondsFold Increase vs. Cy5 alone
Cy5 alone~4-
Cy5 + 1 mM NBA (in solution)~20~5
Cy5 conjugated with NBA>20 (Substantial increase)>5

Advanced Analytical and Computational Methodologies for 4 Nitrobenzyl Alcohol Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4-nitrobenzyl alcohol, providing insights into its electronic structure, functional groups, and molecular framework.

UV-Visible spectroscopy is a valuable tool for monitoring chemical reactions involving this compound and for identifying its formation. spectroscopyonline.commdpi.com The presence of chromophores, specifically the nitro group and the benzene (B151609) ring, gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.

In the context of reaction monitoring, the reduction of 4-nitrobenzaldehyde (B150856) to this compound can be followed by observing the disappearance of the absorption band of the aldehyde at 270 nm and the appearance of a new peak corresponding to this compound with a maximum absorption (λmax) at 285 nm. researchgate.net This allows for real-time tracking of the reaction progress. Furthermore, photoredox reactions of nitrobenzyl alcohols in aqueous solutions lead to significant changes in their UV spectra, which can be used to study the reaction kinetics and mechanisms. cdnsciencepub.com

Table 1: UV-Visible Spectral Data for this compound and a Related Precursor

Compoundλmax (nm)Application
4-Nitrobenzaldehyde270Reactant monitoring
This compound285Product identification researchgate.net
m-Nitrobenzyl alcohol268Substrate monitoring in photolysis cdnsciencepub.com

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In this compound, these methods are used to confirm the presence of the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups through their characteristic vibrational frequencies.

The IR spectrum of this compound exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The presence of the nitro group is confirmed by two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bond, typically found around 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. fiveable.me The aromatic C-H and C=C stretching vibrations also give rise to characteristic peaks.

Raman spectroscopy provides complementary information. The stretching modes of the methyl group in simple alcohols are observed around 2800-3000 cm⁻¹, with the C-O bond stretching mode appearing near 1000 cm⁻¹. physicsopenlab.org

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (broad)3200 - 3600 libretexts.org
Nitro (-NO₂)N-O Asymmetric Stretch1500 - 1600 fiveable.me
Nitro (-NO₂)N-O Symmetric Stretch1300 - 1400 fiveable.me
Aromatic RingC=C Stretch~1600
Aromatic RingC-H Stretch~3000 - 3100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons. The protons on the benzene ring appear as two doublets in the aromatic region, typically between 7.5 and 8.2 ppm. The methylene (B1212753) protons (-CH₂-) of the alcohol group give rise to a singlet around 4.8 ppm, and the hydroxyl proton (-OH) also appears as a singlet, though its chemical shift can vary.

Table 3: ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentChemical Shift (ppm)
Aromatic Protons (ortho to -NO₂)8.18
Aromatic Protons (ortho to -CH₂OH)7.52
Methylene Protons (-CH₂-)4.82
Hydroxyl Proton (-OH)2.41

¹³C NMR spectroscopy further confirms the carbon framework of the molecule, with characteristic chemical shifts for the aromatic carbons, the methylene carbon, and the carbon bearing the nitro group. spectrabase.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in its identification. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of 153.14 g/mol . nih.gov

Electron ionization (EI) mass spectrometry of this compound leads to a series of characteristic fragment ions. The fragmentation of alcohols often involves the loss of a water molecule or cleavage of bonds adjacent to the oxygen atom. libretexts.orgwhitman.edu

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityPossible Fragment
15344.7[M]⁺ (Molecular Ion)
13615.7[M - OH]⁺
10747.6[M - NO₂]⁺
8943.1[C₇H₅O]⁺
77100.0[C₆H₅]⁺ (Phenyl Cation)

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. atomfair.com A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A typical RP-HPLC method for this compound utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to improve peak shape. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry detection, a volatile acid such as formic acid is used in the mobile phase. sielc.com The quantification of this compound is achieved by comparing its peak area to that of a known standard.

Table 5: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnNewcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile, Water, Phosphoric Acid sielc.com
DetectionUV
ApplicationPurity assessment, Quantification atomfair.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for profiling complex reaction mixtures involving this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of reactants, intermediates, products, and byproducts. scholarsresearchlibrary.compreprints.org In the analysis of this compound reactions, such as its oxidation to 4-nitrobenzaldehyde or its use in synthesis, GC-MS is instrumental for monitoring reaction progress and optimizing conditions. guidechem.comrsc.org

The process begins with the injection of a sample from the reaction mixture into the gas chromatograph. The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. rsc.org For instance, in the oxidation of this compound, the alcohol and its corresponding aldehyde, 4-nitrobenzaldehyde, can be effectively separated. rsc.org

Following separation, the molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). scholarsresearchlibrary.com The resulting ions are fragmented in a reproducible pattern, creating a unique mass spectrum for each compound that serves as a chemical fingerprint. The mass spectrum of this compound, for example, shows characteristic fragment ions that allow for its unambiguous identification. scholarsresearchlibrary.comnih.gov Key quantifier and qualifier ions are used for confirmation. scholarsresearchlibrary.com

By analyzing the chromatogram and the corresponding mass spectra, researchers can profile the reaction mixture at various time points. This allows for the determination of conversion rates, yields, and the detection of any side-products, providing crucial insights into the reaction mechanism and efficiency. guidechem.com

Table 1: Illustrative GC-MS Data for Monitoring the Oxidation of this compound

Compound Retention Time (min) Key Mass Fragments (m/z)
This compound 10.6 153, 107, 79, 77
4-Nitrobenzaldehyde 9.8 151, 123, 105, 77

Note: Retention times and mass fragments are illustrative and can vary based on the specific GC-MS instrument and conditions used.

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and reaction pathways of molecules like this compound. mpg.denih.gov DFT calculations allow for the prediction of molecular properties and the exploration of reaction mechanisms at the atomic level, offering insights that complement experimental findings. researchgate.netnih.gov

DFT is used to calculate the ground-state electronic structure of this compound, providing information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and distributions of these frontier orbitals are crucial for understanding the molecule's reactivity, including its behavior in oxidation reactions or as a substrate in enzymatic processes. researchgate.net Geometric parameters like bond lengths and angles can also be optimized and compared with experimental data. nih.gov

Furthermore, DFT is extensively applied to model reaction pathways. acs.orgpku.edu.cn For the oxidation of this compound, DFT can be used to calculate the energies of reactants, transition states, intermediates, and products. researchgate.net This allows for the determination of activation barriers and reaction energies, helping to elucidate the most favorable mechanistic route. pku.edu.cnresearchgate.net For instance, in a study on the oxidation of benzyl (B1604629) alcohols, DFT calculations were employed to support a proposed mechanism involving a hypochlorite (B82951) intermediate. researchgate.net Theoretical calculations using methods like B3LYP with a 6-31G* basis set have been shown to accurately reproduce experimental geometries of related compounds. nih.gov

Table 2: Sample DFT-Calculated Properties for this compound

Property Calculated Value Significance
HOMO Energy -7.5 eV Relates to electron-donating ability
LUMO Energy -1.8 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.7 eV Indicator of chemical reactivity and stability

Note: The values presented are illustrative and depend on the specific functional and basis set used in the DFT calculation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a powerful lens through which to study the behavior of this compound at an atomistic level, particularly its interactions with other molecules such as solvents or biological macromolecules. njit.educhemrxiv.org These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov

MD simulations can be used to investigate the solvation of this compound in different media, revealing details about the structure and dynamics of the solvent shells surrounding the molecule. This is crucial for understanding how the solvent influences reaction rates and mechanisms. By simulating the system over time, typically on the nanosecond to microsecond scale, researchers can observe dynamic processes and calculate thermodynamic properties. nih.gov

In a biological context, if this compound is a substrate for an enzyme, MD simulations can be used to model its binding to the active site. These simulations can help identify key interactions, such as hydrogen bonds or van der Waals forces, that are responsible for substrate recognition and binding. nih.gov Such studies provide insights into the enzyme's mechanism and can guide the design of inhibitors or catalysts. nih.gov The results from MD simulations can also be used to interpret experimental data from techniques like solid-state NMR by providing a detailed picture of molecular motion. chemrxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity or other properties. chemrxiv.orgresearchgate.nettubitak.gov.tr QSRR models are developed to predict the reactivity of new compounds or to gain insight into the molecular mechanisms governing a particular reaction. ekb.eg

In the context of this compound, a QSRR study might involve a series of substituted benzyl alcohols. The reactivity, for instance the rate of oxidation, would be experimentally measured for each compound in the series. chemrxiv.org Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each molecule. ekb.eg These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., molecular volume), or topological.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that links the descriptors to the observed reactivity. ekb.egnih.gov A successful QSRR model can identify the key structural features that influence the reactivity of benzyl alcohols in a given transformation. chemrxiv.org For example, a model might reveal that electron-withdrawing groups (like the nitro group in this compound) accelerate a particular reaction, providing quantitative support for mechanistic hypotheses. chemrxiv.orgtubitak.gov.tr These models are valuable tools for understanding reaction mechanisms and for the rational design of substrates or catalysts. chemrxiv.org

Kinetic Data Analysis and Reaction Progression Monitoring

The analysis of kinetic data is fundamental to understanding the mechanism, rate, and factors influencing reactions involving this compound. Monitoring the progression of a reaction over time allows for the determination of reaction orders, rate constants, and activation parameters. princeton.edu

In studies of this compound, its concentration, along with the concentrations of other reactants and products, is measured at various time points. This can be achieved using techniques like spectroscopy or chromatography. guidechem.comcdnsciencepub.com The data are then used to determine the rate law of the reaction, which mathematically describes the relationship between the reaction rate and the concentration of the reactants. princeton.edu

For instance, the enzymatic metabolism of nitrobenzyl alcohols has been studied by determining steady-state kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant). nih.gov These parameters provide quantitative measures of the efficiency of different enzymes in metabolizing this compound. nih.gov In one study, this compound was found to be the best substrate for cytosolic sulfotransferase, with a Vmax of 1.69 nmoles/min/mg protein and a Km of 48 µM. nih.gov

Reaction progress kinetic analysis (RPKA) is a powerful method where the reaction rate is plotted against the concentration of a reactant over the course of a single experiment. princeton.edu This graphical approach can quickly reveal information about reaction orders, catalyst deactivation, or product inhibition without the need for numerous initial rate experiments. princeton.edu For photochemical reactions, kinetic analysis can be used to derive expressions for the quantum yield of product formation as a function of reactant or catalyst concentration, as demonstrated in the photoredox chemistry of p-nitrobenzyl alcohol. cdnsciencepub.com

Table 3: Kinetic Parameters for the Metabolism of Nitrobenzyl Alcohols by Rat Hepatic Enzymes

Enzyme Substrate Vmax (nmoles/min/mg protein) Km (µM) V/K (nmoles/min/mg protein/µM) x 10⁻³
Alcohol Dehydrogenase 3-Nitrobenzyl alcohol 1.48 503 3.15
Alcohol Dehydrogenase This compound Similar to 3-NBA Similar to 3-NBA ~1.89
Glucuronyltransferase 2-Nitrobenzyl alcohol 3.59 373 11.28
Glucuronyltransferase This compound ~1.44 - ~5.64

Source: Data adapted from a study on the kinetics of conjugation and oxidation of nitrobenzyl alcohols. nih.gov

Q & A

Q. What are the critical solubility properties of 4-nitrobenzyl alcohol, and how do they influence experimental design?

this compound exhibits limited water solubility (1% at 25°C, 10% at 100°C) but is highly soluble in ethanol and ether . This polarity gradient necessitates solvent optimization for reactions. For aqueous-phase reactions, cosolvents like ethanol are recommended to enhance solubility. In biphasic systems (e.g., reduction reactions with hydrazine), its low water solubility can lead to precipitation, requiring temperature control to avoid slurry formation and phase separation .

Q. How can researchers purify this compound, and what analytical methods validate its purity?

Recrystallization from ethanol or ether is standard due to its high purity (≥98%) and sharp melting point (92–94°C) . Post-purification, validate purity via:

  • Melting point analysis : Deviation >2°C indicates impurities.
  • HPLC or GC-MS : Detect trace organic contaminants.
  • FTIR : Confirm functional groups (e.g., -OH at ~3300 cm⁻¹, -NO₂ at ~1520 cm⁻¹) .

Q. How do electron-withdrawing substituents like nitro groups affect reaction kinetics in benzyl alcohol derivatives?

The nitro group (-NO₂) lowers the electron density of the benzene ring, increasing electrophilicity and reaction rates. For example, in aminolysis reactions with benzyl nitrites, 4-nitrobenzyl nitrite (NBN) exhibits a 30% faster reaction rate than unsubstituted benzyl nitrite due to reduced activation energy. However, this can also promote side reactions (e.g., gaseous N₂/N₂O formation), reducing yields . Kinetic studies using time-resolved NMR or UV-Vis spectroscopy are advised to balance rate and selectivity .

Advanced Research Questions

Q. How can contradictory observations in reaction yields (e.g., high rate vs. low selectivity) be resolved in this compound-mediated reductions?

In sodium azide synthesis, this compound’s electron-withdrawing effect accelerates hydrazine release but causes gas evolution (N₂/N₂O), lowering yield (58% vs. 85% for unsubstituted analogs) . Mitigation strategies include:

  • Solvent engineering : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Phase-transfer catalysis : Improve hydrazine extraction to the organic phase .
  • In situ monitoring : Employ Raman spectroscopy to detect gaseous byproducts and adjust reaction conditions dynamically .

Q. What role do substituent effects play in photocatalytic oxidation of this compound, and how can selectivity be optimized?

In TiO₂-mediated photocatalytic oxidation, the nitro group enhances aldehyde yield (60–85%) compared to electron-donating substituents (e.g., -OCH₃) due to improved charge separation and radical stabilization . To optimize selectivity:

  • pH control : Acidic conditions favor aldehyde formation over overoxidation to carboxylic acids.
  • Co-catalysts : Add Ag nanoparticles to trap electrons, reducing recombination .
  • Light wavelength tuning : UV-A (365 nm) minimizes side reactions vs. broad-spectrum light .

Q. Why does this compound exhibit unique behavior in chlorodehydroxylation reactions compared to other benzyl alcohols?

In ionic liquid-mediated chlorodehydroxylation, this compound exclusively forms 4-nitrobenzyl chloride without ether byproducts, unlike analogs with electron-donating groups (e.g., -CH₃), which equilibrate between chloride and ether . The nitro group stabilizes the carbocation intermediate via resonance, disfavoring nucleophilic attack by the ionic liquid’s anion. To replicate this selectivity:

  • Substituent screening : Prioritize electron-withdrawing groups.
  • Reaction quenching : Use rapid cooling to trap intermediates .

Q. How can catalytic systems be designed to improve turnover numbers (TONs) in aerobic oxidation of this compound?

Nonheme iron(II)–α-keto complexes achieve a TON of 16 for 4-nitrobenzaldehyde using O₂ as the oxidant . Enhance TONs by:

  • Ligand modification : Introduce electron-deficient ligands to stabilize high-valent iron intermediates.
  • Additive optimization : NaBF₄ improves catalyst recyclability (4 cycles without loss) .
  • Microdroplet reactors : Shear-induced interfaces (e.g., gas-liquid) enhance mass transfer, achieving >75% yield in milliseconds .

Q. What methodological challenges arise in tracking isotopic analogs of this compound, and how are they addressed?

14C-labeled this compound ([methylene-14C], 50–60 mCi/mmol) is used in metabolic studies . Challenges include:

  • Radiolysis : Store at –20°C in amber vials to minimize degradation.
  • Quantification : Use liquid scintillation counting (LSC) with quench correction for accurate activity measurement .
  • Synthetic scaling : Optimize Pd-catalyzed cross-coupling for high-specific-activity batches .

Methodological Recommendations

  • Contradiction analysis : Compare kinetic data (e.g., Arrhenius plots) and side-product profiles (GC-MS) to resolve yield-rate trade-offs .
  • Advanced characterization : Employ XAS (X-ray absorption spectroscopy) to study catalyst active sites during oxidation .
  • Safety protocols : Handle this compound under inert atmospheres (N₂) to prevent nitro group reduction or decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.